molecular formula C10H14N2O2 B1665020 Adamantane, 1,3-dinitroso- CAS No. 66386-34-3

Adamantane, 1,3-dinitroso-

Cat. No. B1665020
CAS RN: 66386-34-3
M. Wt: 194.23 g/mol
InChI Key: NAVUOOISTNZNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantane, 1,3-dinitroso- is a bioactive chemical.

Scientific Research Applications

  • Pharmaceutical Applications : Adamantane derivatives are integral in the pharmaceutical industry. They serve as a structural backbone for many compounds, offering potent effects ranging from antiviral and antidiabetic agents to treatments for Alzheimer's and Parkinson's disease. The unique chemical structure of adamantane contributes to the efficacy of these drugs (Spilovska et al., 2016).

  • Medicinal Chemistry : Adamantane's role in medicinal chemistry extends to improving the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. Its hydrophobic nature is particularly advantageous in designing new drugs and enhancing the properties of existing ones (Lamoureux & Artavia, 2010).

  • Porous Materials and Catalysis : Functionalized adamantane derivatives are key in synthesizing three-dimensional porous materials, which have applications in gas separation, energy conversion, and catalysis. Their structural features facilitate high surface area and controlled porosity, making them suitable for various catalytic processes (Nasrallah & Hierso, 2019).

  • Drug Delivery and Surface Recognition : In the field of drug delivery, adamantane is used in the design and synthesis of liposomes, cyclodextrins, and dendrimers. Its structural properties enable effective drug targeting and surface recognition, paving the way for advancements in biomedical applications (Štimac et al., 2017).

  • Material Science : Adamantane-containing polymers exhibit high thermal stability, optical transparency, and excellent mechanical properties. These characteristics make them suitable for applications in optoelectronics and other areas requiring materials with unique physical properties (Miao et al., 2020).

  • Flame Retardants : Adamantane-based flame retardants have been developed for use in polycarbonate materials. Their structure enhances flame retardant efficiency, making them useful in various applications requiring high thermal resistance (Fu et al., 2015).

  • Synthetic Chemistry : Adamantane serves as a precursor for synthesizing various organic compounds, including pyrimidines and other derivatives. Its rigid structure and unique chemical reactivity facilitate the creation of novel compounds with potential applications in medicinal chemistry and beyond (Lashmanova et al., 2016).

properties

CAS RN

66386-34-3

Product Name

Adamantane, 1,3-dinitroso-

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dinitrosoadamantane

InChI

InChI=1S/C10H14N2O2/c13-11-9-2-7-1-8(4-9)5-10(3-7,6-9)12-14/h7-8H,1-6H2

InChI Key

NAVUOOISTNZNES-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Appearance

Solid powder

Other CAS RN

66386-34-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adamantane, 1,3-dinitroso; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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